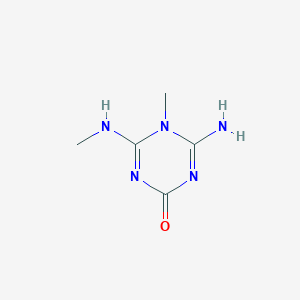
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their stable ring structure and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with methylamine and ammonia, followed by further functionalization to introduce the amino and methyl groups.
Industrial Production Methods
Industrial production methods for triazine compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1,3,5-triazin-2-one: Lacks the methyl and methylamino groups, leading to different reactivity and applications.
6-Chloro-4-amino-1,3,5-triazin-2-one: Contains a chlorine atom, which can alter its chemical properties and biological activity.
2,4-Diamino-6-methyl-1,3,5-triazine: Similar structure but with different substitution patterns, affecting its reactivity and uses.
Uniqueness
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.
Eigenschaften
CAS-Nummer |
127480-40-4 |
|---|---|
Molekularformel |
C5H9N5O |
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
4-amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H9N5O/c1-7-4-9-5(11)8-3(6)10(4)2/h1-2H3,(H3,6,7,8,9,11) |
InChI-Schlüssel |
WSBGPIYVIAOEFX-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)N=C(N1C)N |
Kanonische SMILES |
CNC1=NC(=O)N=C(N1C)N |
Synonyme |
1,3,5-Triazin-2(5H)-one,4-amino-5-methyl-6-(methylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















